molecular formula C8H7Cl2NO2 B13965461 Methyl 2-chloro-6-(chloromethyl)isonicotinate

Methyl 2-chloro-6-(chloromethyl)isonicotinate

Cat. No.: B13965461
M. Wt: 220.05 g/mol
InChI Key: ZJBRCWYHWXDQSJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(chloromethyl)isonicotinate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of isonicotinic acid and features a pyridine ring substituted with chloro and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(chloromethyl)isonicotinate typically involves the chlorination of methyl isonicotinate. One common method includes the reaction of methyl isonicotinate with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group at the 2-position. The chloromethyl group can be introduced using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(chloromethyl)isonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen, yielding dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted isonicotinates with various functional groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Dechlorinated isonicotinates.

Scientific Research Applications

Methyl 2-chloro-6-(chloromethyl)isonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(chloromethyl)isonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the derivative or the specific use of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloroisonicotinate
  • Methyl 2-chloro-6-methoxyisonicotinate
  • Methyl 2,6-bis(chloromethyl)isonicotinate

Uniqueness

Methyl 2-chloro-6-(chloromethyl)isonicotinate is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring. This dual substitution pattern imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Biological Activity

Methyl 2-chloro-6-(chloromethyl)isonicotinate is a derivative of isonicotinic acid, notable for its dual functional groups: a chloromethyl group and an ester. This compound has garnered attention for its biological activities, particularly in the context of drug design and development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈Cl₂N₁O₂
  • Molecular Weight : 185.61 g/mol
  • Functional Groups : Chloromethyl and ester groups

The presence of the chloromethyl group enhances its reactivity, allowing it to interact with various biological macromolecules such as proteins and nucleic acids, which is fundamental for its biological activity.

This compound exhibits biological activity primarily through:

  • Electrophilic Reactivity : The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack by biological molecules. This interaction can lead to modifications that alter the function of these macromolecules, impacting various biochemical pathways.
  • Enzyme Inhibition : Compounds derived from this compound have been studied for their potential as enzyme inhibitors. For instance, modifications of this compound have shown promise in inhibiting specific enzymes involved in metabolic pathways .

Biological Activity and Applications

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, analogs have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Cardiotoxicity Concerns : Some studies have highlighted potential cardiotoxic effects associated with compounds derived from this compound. Specifically, the inhibition of the hERG potassium channel has been noted, which is crucial for cardiac repolarization. This raises safety concerns for drug candidates based on this compound .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialPotent against M. tuberculosis
Enzyme InhibitionPotential enzyme inhibitors in metabolic pathways
Cardiotoxicity RiskInhibits hERG channel; potential long QT syndrome risk

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated various derivatives of this compound against M. tuberculosis. The results indicated that certain modifications significantly improved antimicrobial potency, with MIC values much lower than those of standard treatments .
  • Cardiac Safety Profile :
    Another investigation focused on the cardiotoxicity associated with this compound's derivatives. It was found that while some compounds were effective against bacterial strains, they also exhibited high lipophilicity and inhibited the hERG potassium channel at low concentrations, necessitating further safety evaluations before clinical use .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 2-chloro-6-(chloromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3

InChI Key

ZJBRCWYHWXDQSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)CCl

Origin of Product

United States

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